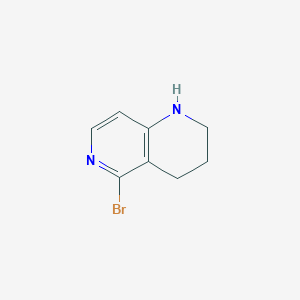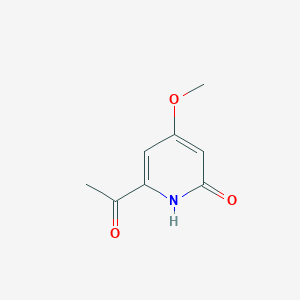
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by its unique structure, which includes a hydroxy group at the 6th position and a methoxy group at the 4th position of the pyridine ring, along with an ethanone moiety.
Métodos De Preparación
The synthesis of 1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone typically involves a multi-step process. One common method starts with the preparation of the pyridine ring, followed by the introduction of the hydroxy and methoxy groups. The final step involves the addition of the ethanone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The ethanone moiety can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparación Con Compuestos Similares
Similar compounds include other pyridine derivatives such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone and 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone. Compared to these compounds, 1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
6-acetyl-4-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)7-3-6(12-2)4-8(11)9-7/h3-4H,1-2H3,(H,9,11) |
Clave InChI |
JMJIQXMXOYHNMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=O)N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


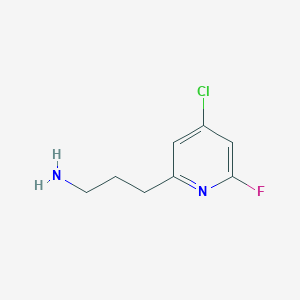
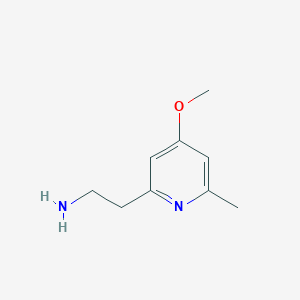

![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)

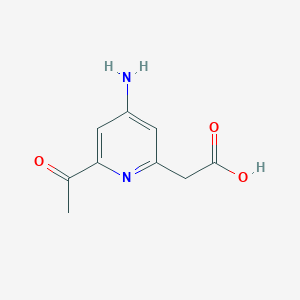
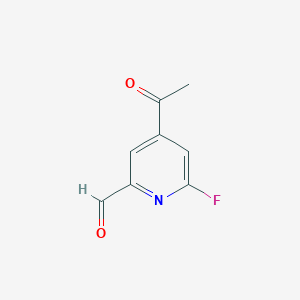
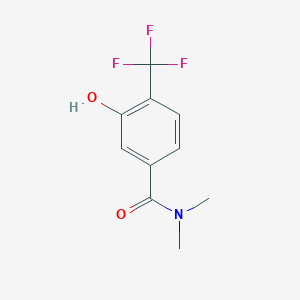
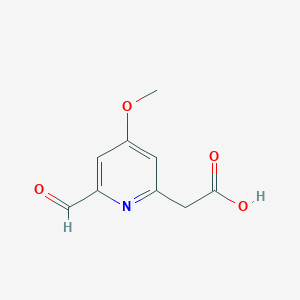

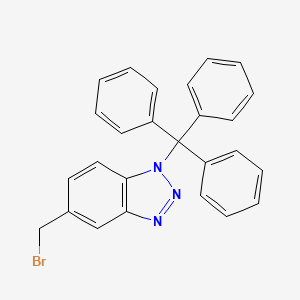
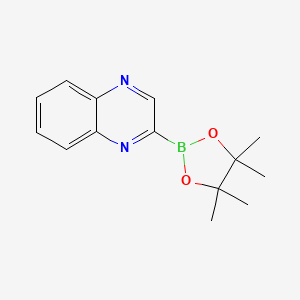
![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
